N-Phenyloxan-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-Phenyloxan-4-amine involves various chemical reactions and conditions. For instance, the synthesis of N-phenyl substituted stilbenes was reported, which showed enhanced fluorescence properties compared to their non-substituted counterparts . Another study described the synthesis of a new phthalimide-containing diamine, which was polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Additionally, the synthesis of butyrate and 1,3-dioxane derivatives was characterized by spectroscopic techniques and single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structure of a monoazo dye derivative, providing detailed information about the geometry and interactions within the crystal lattice . Similarly, the crystal structures of two polymorphs of N-phenylpyridin-4-amine were determined, showing the conjugation between pyridyl and phenyl rings and the formation of hydrogen-bonded sheet structures .
Chemical Reactions Analysis
The chemical reactivity of compounds related to this compound has been explored in several studies. For example, a Pd complex bearing a redox-active o-aminophenol-derived NNO pincer ligand exhibited reversible redox chemistry and catalytic C(sp(3))-H amination reactivity . The redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones were also investigated, showing the influence of substituent effects on the redox behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds have been extensively studied. The introduction of N-phenyl substituents to 4-aminostilbenes resulted in a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . The polyimides derived from the synthesized phthalimide-containing diamine exhibited high glass transition temperatures and enhanced thermal stabilities . The electrochemical and optical properties of a redox-active Cu(II) coordination framework incorporating a tris(4-(pyridin-4-yl)phenyl)amine ligand were also characterized, highlighting the potential of such frameworks for multifunctional applications .
Safety and Hazards
“N-Phenyloxan-4-amine” is classified as an irritant . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-phenyloxan-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVGDCRSDRHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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